6-Amino-5-formamido-1,3-dimethyluracil 6-Amino-5-formamido-1,3-dimethyluracil Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
6-Amino-5-1,3-dimethyl-5-(formamido)uracil is a substitued uracilic metabolite of methylxanthine and is also a metabolite of Theophylline. 6-Amino-5-1,3-dimethyl-5-(formamido)uracil has been used for the synthesis of 8-arylaminotheophyllines.
Brand Name: Vulcanchem
CAS No.: 7597-60-6
VCID: VC21343931
InChI: InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
SMILES: CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol

6-Amino-5-formamido-1,3-dimethyluracil

CAS No.: 7597-60-6

Cat. No.: VC21343931

Molecular Formula: C7H10N4O3

Molecular Weight: 198.18 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Amino-5-formamido-1,3-dimethyluracil - 7597-60-6

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
6-Amino-5-1,3-dimethyl-5-(formamido)uracil is a substitued uracilic metabolite of methylxanthine and is also a metabolite of Theophylline. 6-Amino-5-1,3-dimethyl-5-(formamido)uracil has been used for the synthesis of 8-arylaminotheophyllines.
CAS No. 7597-60-6
Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide
Standard InChI InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
Standard InChI Key ZNDGAXCBZGSJGU-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Appearance Solid
Melting Point 250-258 °C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator